Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-methylpyridine with pyrrolidine-1-carboxylate under specific conditions. The benzyl group is introduced through a benzylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(3-chloropyrazin-2-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity
Biological Activity
Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group and a 3-methylpyridine moiety. Its molecular formula is C14H16N2O\ and it has a molecular weight of approximately 232.29 g/mol. The unique structure allows for various interactions with biological targets, contributing to its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidine ring facilitates binding to biological targets, while the methylpyridine moiety may enhance binding affinity and specificity. This interaction can modulate enzyme activities, influencing various metabolic pathways.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown potential antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL, indicating promising antimicrobial properties .
- Anticancer Properties : Compounds within this class have demonstrated anticancer activity in vitro, with some derivatives exhibiting IC50 values in the low micromolar range against several cancer cell lines . These findings suggest that this compound could be a lead compound for further development in cancer therapeutics.
Table 1: Biological Activity Overview
Activity Type | Description | MIC/IC50 Values |
---|---|---|
Antibacterial | Active against S. aureus and E. coli | MIC: 3.12 - 12.5 μg/mL |
Anticancer | Inhibitory effects on various cancer cell lines | IC50: Low micromolar range |
Antifungal | Potential activity against fungal strains | Not extensively studied |
Table 2: Related Compounds and Their Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate | Different methyl substitution | Potential anticancer activity |
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Ethylthio group instead of methyl | Investigated for neuroprotective effects |
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate | Chloropyrazine moiety | Studied for adrenergic receptor interactions |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The results indicated that compounds from this class exhibited significant inhibition against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Activity : Research focusing on the anticancer effects revealed that derivatives of this compound showed selective cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-5-11-19-17(14)16-10-6-12-20(16)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |
InChI Key |
VTJONMYGOKPLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.